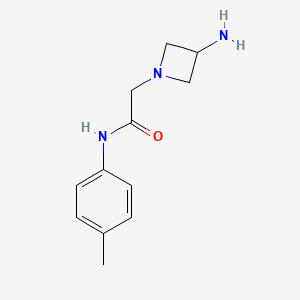

2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide

描述

2-(3-Aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an azetidine ring, an amino group, and an acetamide moiety, making it a versatile molecule for scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminoazetidine with 4-methylbenzoyl chloride in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of 2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide may involve continuous flow chemistry to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like iron powder and hydrochloric acid.

Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: 2-(3-Nitroazetidin-1-yl)-N-(4-methylphenyl)acetamide

Reduction: 2-(3-Aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide (the original compound)

Substitution: Various substituted acetamides depending on the nucleophile used.

科学研究应用

Synthesis and Characterization

The synthesis of 2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide typically involves multiple steps of organic reactions. It serves as a reagent in organic synthesis, where it can be utilized to create more complex molecules. The compound's structural features allow for various modifications that can enhance its biological activities.

Scientific Research Applications

1. Organic Synthesis

- This compound is primarily recognized as a reagent in organic synthesis. Its unique structure facilitates the formation of other chemical entities through various reaction mechanisms, including nucleophilic substitutions and coupling reactions .

2. Medicinal Chemistry

- Preliminary studies indicate that derivatives of this compound may exhibit biological activity, particularly in antitumor and antimicrobial applications. Research has shown that compounds with similar structures have demonstrated significant efficacy against various cancer cell lines .

- The National Cancer Institute has evaluated related compounds for their anticancer properties, suggesting that the incorporation of the azetidine moiety could enhance biological activity through improved binding interactions with target proteins .

Antitumor Activity

A study conducted by the National Cancer Institute assessed several compounds structurally related to this compound. The results indicated that these compounds displayed promising antitumor activity against a panel of human cancer cell lines, with mean growth inhibition values suggesting potential therapeutic applications .

Antimicrobial Properties

Research into the antimicrobial properties of similar azetidine derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of functional groups such as amines and phenyl rings appears to contribute to their bioactivity, making them candidates for further development as antibiotics .

作用机制

The mechanism by which 2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as a ligand, it may bind to specific receptors, triggering a cascade of intracellular events leading to a biological response. The exact mechanism would vary based on the specific application and context.

相似化合物的比较

2-(3-Aminoazetidin-1-yl)ethan-1-ol

2-(3-Aminoazetidin-1-yl)acetic acid

2-(3-Aminoazetidin-1-yl)-N-(propan-2-yl)acetamide

Uniqueness: 2-(3-Aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide stands out due to its specific structural features, such as the presence of the 4-methylphenyl group, which can influence its binding affinity and biological activity compared to similar compounds.

生物活性

2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. Characterized by an azetidine ring and an acetamide functional group, this compound is positioned for exploration in various pharmacological applications. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₁₂H₁₇N₃O, with a molecular weight of approximately 219.29 g/mol. The compound features an amino group attached to the azetidine ring and a 4-methylphenyl group linked to the acetamide moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits notable biological activity, particularly in pharmacological contexts. Compounds with similar structures have been associated with various therapeutic effects, including:

- Anti-inflammatory properties

- Analgesic effects

- Modulation of central nervous system activity

These activities are attributed to the compound's ability to interact with biological targets effectively.

The mechanism of action for this compound is linked to its interaction with specific molecular targets in biological systems. The azetidine ring's strain-driven reactivity allows it to engage with enzymes and proteins, potentially inhibiting their function. Additionally, the phenylacetamide moiety may participate in various biochemical pathways, enhancing the compound's overall pharmacological profile.

Table 1: Summary of Biological Activities

Case Study: Anti-Cancer Properties

A recent study explored the anti-cancer potential of compounds structurally related to this compound. These compounds were evaluated against various cancer cell lines, including melanoma and pancreatic cancer. The lead compound exhibited high in vitro potency against both sensitive and resistant cancer cell lines, inducing apoptosis and autophagy while demonstrating favorable pharmacokinetic properties in vivo【3】【4】.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide | C₁₂H₁₉N₃O | Variation in alkyl side chain affecting solubility |

| N-(3-methylphenyl)acetamide | C₉H₁₁NO | Lacks azetidine structure; simpler amide |

| 2-Methyl-N-(((3-methylphenyl)amino)carbonyl)-1-piperidineacetamide | C₁₆H₂₃N₃O₂ | Contains piperidine instead of azetidine |

常见问题

Q. Basic: What are the key synthetic routes for 2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with azetidine and acetamide precursors. Key steps include nucleophilic substitution to introduce the 3-aminoazetidine group and coupling with 4-methylphenylamine. Optimization focuses on:

- Catalysts : Hydrochloric or sulfuric acid to accelerate amide bond formation .

- Solvents : Ethanol or acetic acid for solubility and reaction control .

- Temperature : Moderate heat (60–80°C) to balance reaction rate and byproduct suppression .

Reaction progress is monitored via thin-layer chromatography (TLC), and purity is ensured through recrystallization or column chromatography .

Q. Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and azetidine ring integrity .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects trace impurities .

Cross-referencing with synthetic intermediates and published spectra ensures structural accuracy .

Q. Basic: What safety protocols are recommended when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Waste Disposal : Segregate chemical waste and use certified agencies for hazardous material disposal .

Q. Advanced: How can computational chemistry aid in optimizing the synthesis of this compound?

- Reaction Path Prediction : Quantum mechanical calculations (e.g., DFT) model transition states to identify energetically favorable pathways .

- Condition Optimization : Machine learning analyzes historical data to predict optimal solvent/catalyst combinations .

- Stereochemical Control : Molecular dynamics simulations guide selective formation of the azetidine ring conformation .

Q. Advanced: What strategies resolve contradictions in reported biological activities of similar acetamide derivatives?

- Purity Analysis : Compare HPLC profiles to rule out impurities affecting bioactivity .

- Assay Standardization : Use consistent cell lines (e.g., HeLa, MCF-7) and control compounds to reduce variability .

- Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl or fluoro groups) to isolate bioactive motifs .

Q. Advanced: How to design experiments to elucidate the mechanism of action against specific biological targets?

- Enzyme Inhibition Assays : Measure IC50 values against kinases or proteases using fluorogenic substrates .

- Receptor Binding Studies : Radiolabeled ligands or surface plasmon resonance (SPR) quantify affinity for GPCRs or ion channels .

- Molecular Docking : Align the compound’s 3D structure with protein active sites (e.g., COX-2 or EGFR) to predict interactions .

Q. Advanced: What are the challenges in scaling up the synthesis while maintaining yield and purity?

- Heat Transfer : Larger batches may require jacketed reactors to maintain optimal temperature .

- Purification : Replace column chromatography with continuous flow crystallization for cost-effective scale-up .

- Byproduct Management : In-line FTIR or Raman spectroscopy monitors reaction progression to minimize side products .

Q. Advanced: How can isotopic labeling (e.g., 13C or 15N) enhance pharmacokinetic studies of this compound?

- Metabolic Tracing : 13C-labeled azetidine tracks hepatic metabolism via LC-MS metabolomics .

- Binding Kinetics : 15N isotopes enable NMR-based studies of drug-protein interactions in real time .

Q. Advanced: What analytical approaches validate the stability of this compound under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic, basic, oxidative, and UV conditions, then quantify degradation products via UPLC-MS .

- Plasma Stability Assays : Incubate with human plasma and measure half-life using LC-MS/MS .

Q. Advanced: How do structural modifications (e.g., halogenation) impact the compound’s bioavailability and toxicity profile?

- Halogenation : Introducing fluorine at the 4-methylphenyl group enhances metabolic stability but may increase hepatotoxicity .

- Solubility Optimization : PEGylation or pro-drug strategies improve aqueous solubility without altering target affinity .

属性

IUPAC Name |

2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9-2-4-11(5-3-9)14-12(16)8-15-6-10(13)7-15/h2-5,10H,6-8,13H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVILGOYVBYYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。